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Compound of Interest

Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
6-Nitrobenzo[d]isoxazole, a notable member of the benzisoxazole family, presents a scaffold

of significant interest in medicinal chemistry and materials science. Its unique electronic and

structural features, conferred by the fusion of a benzene ring with an isoxazole moiety and the

presence of a nitro group, make it a versatile building block for the synthesis of novel

compounds with diverse biological activities. This guide aims to provide a comprehensive

technical overview of 6-Nitrobenzo[d]isoxazole, consolidating its physicochemical properties,

synthesis, reactivity, and potential applications to support and inspire further research and

development.

Core Molecular Attributes
Chemical Identity and Structure

6-Nitrobenzo[d]isoxazole, also known as 6-nitro-1,2-benzisoxazole, is an aromatic

heterocyclic compound. The structure consists of a benzene ring fused to an isoxazole ring at

the 4- and 5-positions, with a nitro group substituted at the 6-position of the bicyclic system.

CAS Number: 39835-08-0[1]

Molecular Formula: C₇H₄N₂O₃[1]
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Molecular Weight: 164.12 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of 6-Nitrobenzo[d]isoxazole.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Nitrobenzo[d]isoxazole is

fundamental for its application in synthesis and drug design. The following table summarizes

key computed and available experimental data.

Property Value Source

Physical State Solid (predicted) -

Melting Point Data not available -

Boiling Point Data not available -

Solubility Data not available -

XLogP3 1.5 --INVALID-LINK--[1]

Topological Polar Surface Area

(TPSA)
71.9 Å² --INVALID-LINK--[1]

Hydrogen Bond Donor Count 0 --INVALID-LINK--[1]

Hydrogen Bond Acceptor

Count
4 --INVALID-LINK--[1]

Synthesis of 6-Nitrobenzo[d]isoxazole
The synthesis of the 1,2-benzisoxazole core can be achieved through various strategies, with

intramolecular cyclization reactions being the most common. While a specific, detailed protocol

for the direct synthesis of 6-Nitrobenzo[d]isoxazole is not readily available in the searched

literature, a plausible and established synthetic route involves the cyclization of an

appropriately substituted precursor. A common method for forming the 1,2-benzisoxazole ring is

the intramolecular cyclization of a 2-hydroxyaryl oxime.
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Proposed Synthetic Pathway
A logical synthetic approach would start from 2-hydroxy-4-nitrobenzaldehyde. This starting

material contains the necessary functionalities in the correct positions for the formation of the 6-
nitrobenzo[d]isoxazole ring system.

2-Hydroxy-4-nitrobenzaldehyde 2-Hydroxy-4-nitrobenzaldehyde oximeOximation

Hydroxylamine hydrochloride (NH2OH·HCl)
Sodium acetate (NaOAc)

6-Nitrobenzo[d]isoxazole

Cyclization/
Dehydration

Dehydrating agent
(e.g., Acetic anhydride)

Click to download full resolution via product page

Figure 2: Proposed synthesis of 6-Nitrobenzo[d]isoxazole.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of benzisoxazoles from

hydroxybenzaldehydes and has not been specifically optimized for 6-Nitrobenzo[d]isoxazole.

Researchers should consider this a starting point for method development.

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde Oxime

To a solution of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine

hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude

oxime.

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-hydroxy-4-

nitrobenzaldehyde oxime.

Causality: The reaction of an aldehyde with hydroxylamine forms an oxime. Sodium acetate

acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the

reaction to completion.

Step 2: Cyclization to 6-Nitrobenzo[d]isoxazole

Suspend the 2-hydroxy-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (excess).

Heat the mixture at reflux for 1-2 hours. The progress of the reaction should be monitored by

TLC.

After cooling, pour the reaction mixture onto crushed ice with vigorous stirring.

The crude product will precipitate out of the solution.

Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute

solution of sodium bicarbonate to neutralize any remaining acid.

Dry the crude product and purify by column chromatography on silica gel or by

recrystallization from an appropriate solvent to afford pure 6-Nitrobenzo[d]isoxazole.

Causality: Acetic anhydride serves as a dehydrating agent, facilitating the intramolecular

cyclization of the oxime by eliminating a molecule of water to form the stable isoxazole ring.

Chemical Reactivity and Potential Transformations
The reactivity of 6-Nitrobenzo[d]isoxazole is dictated by the interplay of the electron-deficient

benzisoxazole ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group
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The nitro group is susceptible to reduction to an amino group, which is a common

transformation in medicinal chemistry to introduce a key functional group for further

derivatization.

6-Nitrobenzo[d]isoxazole 6-Aminobenzo[d]isoxazoleReduction

Reducing agent
(e.g., SnCl2/HCl, H2/Pd-C)

Click to download full resolution via product page

Figure 3: Reduction of 6-Nitrobenzo[d]isoxazole.

This transformation opens up a plethora of synthetic possibilities, as the resulting 6-

aminobenzo[d]isoxazole can undergo various reactions such as acylation, alkylation,

diazotization, and coupling reactions to generate a library of derivatives for structure-activity

relationship (SAR) studies.

Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the benzene ring towards

nucleophilic aromatic substitution (SNAAr) reactions, although the fused isoxazole ring also

influences the regioselectivity.

Ring Opening Reactions
The isoxazole ring, under certain conditions (e.g., strong base or reductive cleavage), can

undergo ring-opening reactions. This reactivity can be exploited to synthesize other classes of

compounds.

Spectral Characterization
Definitive spectral data for 6-Nitrobenzo[d]isoxazole is not widely available in the searched

literature. The following are predicted and expected spectral characteristics based on the

analysis of similar structures.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in

the aromatic region (δ 7.0-9.0 ppm). The protons on the benzene ring will exhibit a splitting

pattern influenced by the nitro group and the fused isoxazole ring. Specifically, one would

expect to see three distinct aromatic protons with coupling patterns indicative of their relative

positions.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven distinct

signals corresponding to the seven carbon atoms in the molecule. The carbons of the benzene

ring will appear in the aromatic region, with the carbon bearing the nitro group being

significantly deshielded. The carbons of the isoxazole ring will also have characteristic chemical

shifts.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show strong

characteristic absorption bands for the nitro group (asymmetric and symmetric stretching)

around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations

will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the

1600-1400 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum should show a molecular ion peak (M⁺) at

m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other

characteristic fragmentations of the benzisoxazole ring system.

Applications in Drug Discovery and Medicinal
Chemistry
The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is

a component of several approved drugs with a wide range of biological activities. These include

antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory agents.

The introduction of a nitro group at the 6-position of the benzisoxazole ring system can

significantly influence its biological activity. The nitro group can act as a hydrogen bond

acceptor and its electron-withdrawing nature can modulate the pharmacokinetic and

pharmacodynamic properties of the molecule.

While specific pharmacological studies on 6-Nitrobenzo[d]isoxazole are not extensively

reported in the searched literature, its potential as a key intermediate for the synthesis of
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biologically active molecules is evident. The corresponding 6-amino derivative can serve as a

precursor for a wide array of compounds to be screened for various therapeutic targets. The

isoxazole moiety itself is found in numerous pharmaceuticals, and its derivatives have been

investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Safety and Handling
Hazard Identification: Based on data for similar compounds, 6-Nitrobenzo[d]isoxazole should

be handled with care. It is likely to be harmful if swallowed, cause skin and eye irritation, and

may cause respiratory irritation.

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives
6-Nitrobenzo[d]isoxazole is a heterocyclic compound with significant potential as a building

block in medicinal chemistry and materials science. While a comprehensive experimental

characterization is still needed, its structural features suggest a rich chemistry that can be

exploited for the synthesis of novel and biologically active molecules. Further research into its

synthesis, reactivity, and pharmacological properties is warranted to fully explore the potential

of this versatile scaffold. The development of a robust and scalable synthesis for 6-
Nitrobenzo[d]isoxazole would be a key enabler for its broader application in drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Nitrobenzo_D_isoxazole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Nitrobenzo_D_isoxazole
https://www.benchchem.com/product/b3028926#6-nitrobenzo-d-isoxazole-cas-number-and-properties
https://www.benchchem.com/product/b3028926#6-nitrobenzo-d-isoxazole-cas-number-and-properties
https://www.benchchem.com/product/b3028926#6-nitrobenzo-d-isoxazole-cas-number-and-properties
https://www.benchchem.com/product/b3028926#6-nitrobenzo-d-isoxazole-cas-number-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028926?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

